4-Amino-1H-indazole-6-carboxylic acid
Overview
Description
4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that has potential therapeutic applications Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and sgk can affect various cellular pathways, including cell cycle regulation and cell volume regulation
Pharmacokinetics
Indazole derivatives are generally known for their broad range of chemical and biological properties, which may influence their pharmacokinetic profile .
Result of Action
The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cellular processes, such as cell cycle arrest and altered cell volume regulation . These changes can potentially inhibit the proliferation of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds .
Biochemical Analysis
Biochemical Properties
4-Amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular behavior and function. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For example, by binding to COX-2, this compound inhibits its enzymatic activity, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as hydroxylation, conjugation, and oxidation, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes in these metabolic pathways can influence the overall metabolic flux and levels of metabolites, impacting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins can sequester this compound, influencing its distribution within different cellular compartments and tissues . These transport and distribution mechanisms are critical for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects . The activity and function of this compound can be modulated by its subcellular localization, as different cellular compartments provide distinct microenvironments that influence its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using halogenating agents, nitration using nitric acid, etc.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Amino-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 1H-Indazole-4-carboxylic acid
- 1H-Indazole-6-carboxylic acid
- 4-Amino-1H-indazole-3-carboxylic acid
Comparison: 4-Amino-1H-indazole-6-carboxylic acid is unique due to its specific functional groups and their positions on the indazole ring. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-amino-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLPWJKFWGTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646320 | |
Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-89-1 | |
Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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